molecular formula C6H5Cl2NO3S B1425992 2-Chloro-6-methoxypyridine-4-sulfonyl chloride CAS No. 1261468-23-8

2-Chloro-6-methoxypyridine-4-sulfonyl chloride

Cat. No. B1425992
M. Wt: 242.08 g/mol
InChI Key: MFYUIMJOXTWTCV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride can be represented by the InChI string: InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5 (7)8-6/h2-4H,1H3 . This structure can be viewed using specific software that can interpret this InChI string .

Scientific Research Applications

  • Spectroscopic Study in Sulfonylation : A study by Dykun et al. (2021) examined the sulfonylation of gossypol with tosyl chloride, which included 4-methoxypyridine N-oxide and triethylamine. It revealed that 4-methoxypyridine N-oxide is a more effective catalyst compared to triethylamine for selective tosylation, leading to the creation of 7,7′-ditosyloxygossypol (Dykun, Anishchenko, Redko, & Rybachenko, 2021).

  • Ionic Liquid for Synthesis : Velpula et al. (2015) described 1-Sulfopyridinium chloride as an efficient and recyclable ionic liquid for synthesizing fused 3,4-dihydropyrimidin-2(1H)-ones and thiones through a modified Biginelli reaction (Velpula, Banothu, Gali, Deshineni, & Bavantula, 2015).

  • Antimicrobial Activity of Derivatives : Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and studied their reactivity, finding that some derivatives exhibited significant antibacterial activities (Mohamed, 2007).

  • Vibrational and Electronic Spectra Analysis : Arjunan et al. (2011) conducted a study on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, providing insights into the structural and spectral characteristics influenced by substituents (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).

  • Synthesis of Pyrimidine Derivatives : Mallikarjunaswamy et al. (2017) synthesized novel pyrimidine derivatives and evaluated their antimicrobial activity, characterizing them using various spectral studies (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

  • Lithiation Studies : Gros et al. (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine, proposing a mechanism involving precomplexation and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

properties

IUPAC Name

2-chloro-6-methoxypyridine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYUIMJOXTWTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxypyridine-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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